![molecular formula C25H22ClN5O2S B2811226 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-63-1](/img/structure/B2811226.png)
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Triazole Ring: : This step involves the cyclization of appropriate precursors under conditions that favor the formation of the triazole ring. Reagents such as azides and alkynes are often used in the presence of a copper catalyst (Cu(I)) to facilitate the cycloaddition reaction.
-
Quinazoline Core Construction: : The quinazoline core is usually synthesized through a series of condensation reactions involving anthranilic acid derivatives and amines. This step may require the use of dehydrating agents and high temperatures to drive the reaction to completion.
-
Sulfonylation and Chlorination: : The introduction of the sulfonyl group and the chlorine atom is achieved through sulfonylation and chlorination reactions, respectively. Sulfonyl chlorides and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
-
Final Coupling: : The final step involves coupling the triazole and quinazoline intermediates under conditions that promote the formation of the desired product. This may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
-
Substitution: : The chlorine atom in the quinazoline ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a wide range of substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various conditions, including cancer and inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high chemical stability and resistance.
Mécanisme D'action
The mechanism of action of 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline rings provide a scaffold that can bind to active sites, inhibiting the function of these targets. This inhibition can disrupt cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-phenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
Compared to similar compounds, 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of the ethyl group on the phenyl ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it a distinct entity in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-4-17-6-9-19(10-7-17)27-23-21-14-18(26)8-12-22(21)31-24(28-23)25(29-30-31)34(32,33)20-11-5-15(2)16(3)13-20/h5-14H,4H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKKMLBDSZHRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)
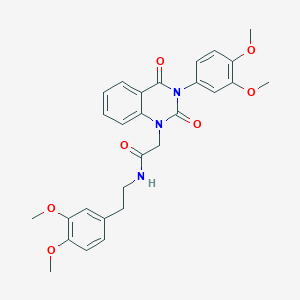
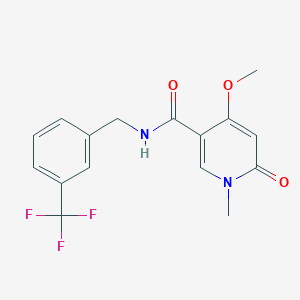
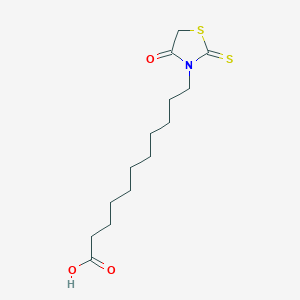
![N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2811150.png)
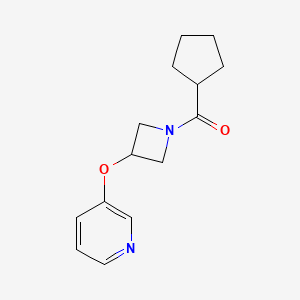
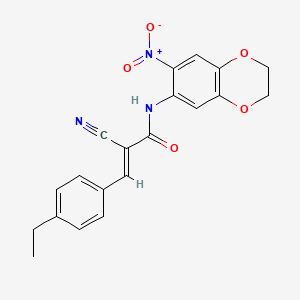
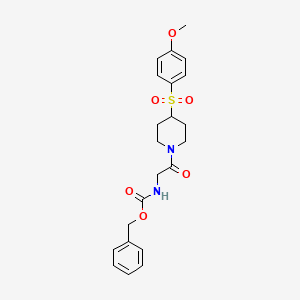
![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)
![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)

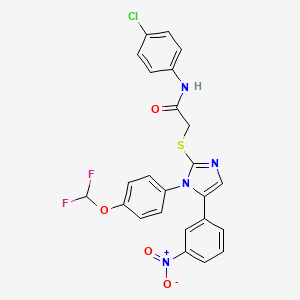
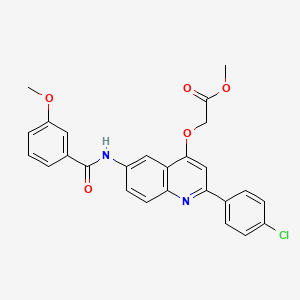
![7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2811166.png)
